{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a complex organic molecule that features an indole moiety, an oxadiazole ring, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, starting with the preparation of the indole and oxadiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The oxadiazole ring can be formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative . The final step involves coupling the indole and oxadiazole intermediates with a cyclohexyl acetic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to form esters and amides.
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, hydrazine derivatives, and various esters and amides .
Scientific Research Applications
The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The oxadiazole ring may also contribute to the compound’s activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Oxadiazole derivatives: Compounds with similar oxadiazole ring structure used in various applications.
Uniqueness
The uniqueness of {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid lies in its combination of indole, oxadiazole, and cyclohexyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26N4O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[1-[[3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H26N4O4/c27-18(24-14-22(13-20(28)29)9-2-1-3-10-22)6-7-19-25-21(26-30-19)16-5-4-15-8-11-23-17(15)12-16/h4-5,8,11-12,23H,1-3,6-7,9-10,13-14H2,(H,24,27)(H,28,29) |
InChI Key |
UKVKFOWZAVWLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.